molecular formula C5H7Cl B1360248 1-Chloro-1-cyclopentene CAS No. 930-29-0

1-Chloro-1-cyclopentene

Cat. No.: B1360248
CAS No.: 930-29-0
M. Wt: 102.56 g/mol
InChI Key: UJUIJZWQFDQKHO-UHFFFAOYSA-N
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Description

1-Chloro-1-cyclopentene is an organic compound with the molecular formula C₅H₇Cl. It is a chlorinated derivative of cyclopentene, characterized by a chlorine atom attached to the first carbon of the cyclopentene ring.

Mechanism of Action

Target of Action

1-Chloro-1-cyclopentene is a chemical compound that primarily targets arylboronic acids, arylzinc reagents, and thiols . These targets play a crucial role in various chemical reactions, serving as the basis for the formation of different compounds.

Mode of Action

The interaction of this compound with its targets involves a cross-coupling reaction . This reaction is catalyzed by air-stable palladium complexes, which facilitate the interaction between this compound and its targets . The result of this interaction is the formation of styrene derivatives, biaryls, and thioethers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the interaction of this compound with arylboronic acids, arylzinc reagents, and thiols, leading to the formation of styrene derivatives, biaryls, and thioethers . The downstream effects of this pathway are the production of these compounds, which can be used in various chemical applications.

Pharmacokinetics

Itsmolecular weight is 102.562 , which may influence its bioavailability and distribution within a system

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of styrene derivatives, biaryls, and thioethers . These compounds are the direct result of the cross-coupling reaction between this compound and its targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a catalyst (such as palladium complexes) can significantly affect the rate and efficiency of the cross-coupling reaction . Additionally, the concentration of the targets (arylboronic acids, arylzinc reagents, and thiols) can also impact the reaction .

Biochemical Analysis

Biochemical Properties

1-Chloro-1-cyclopentene plays a significant role in biochemical reactions, particularly in cross-coupling reactions. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which catalyze the formation of styrene derivatives, biaryls, and thioethers . The nature of these interactions involves the formation of carbon-carbon and carbon-sulfur bonds, which are crucial for the synthesis of various organic compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with palladium complexes. These interactions facilitate the formation of carbon-carbon and carbon-sulfur bonds, which are essential for the synthesis of various organic compounds . The compound may also act as an intermediate in other biochemical reactions, influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. The compound is known to be highly flammable and may degrade over time when exposed to heat or light . Long-term effects on cellular function have not been extensively studied, but its role in organic synthesis suggests that it may have significant implications for biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols . These reactions are catalyzed by palladium complexes and result in the formation of styrene derivatives, biaryls, and thioethers. The compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.

Preparation Methods

1-Chloro-1-cyclopentene can be synthesized through several methods:

    Synthetic Routes: One common method involves the chlorination of cyclopentene using chlorine gas or other chlorinating agents under controlled conditions.

    Industrial Production: Industrially, this compound can be produced through the catalytic chlorination of cyclopentene in the presence of a suitable catalyst, such as iron(III) chloride.

Chemical Reactions Analysis

1-Chloro-1-cyclopentene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-1-cyclopentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology and Medicine:

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Chloro-1-cyclopentene can be compared with other chlorinated cycloalkenes and cycloalkanes:

Properties

IUPAC Name

1-chlorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUIJZWQFDQKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239229
Record name Cyclopentene, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-29-0
Record name Cyclopentene, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-1-cyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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